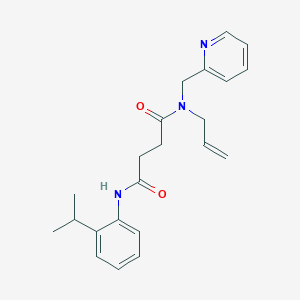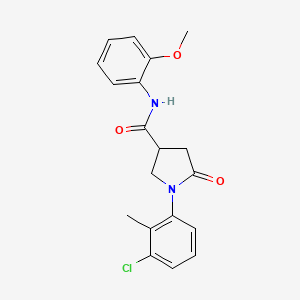![molecular formula C17H27NO2S B4071704 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B4071704.png)
1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine
Übersicht
Beschreibung
1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine (IBS) is a synthetic compound that belongs to the class of piperidine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has shown promising results in various studies, making it a subject of interest for researchers.
Wirkmechanismus
The mechanism of action of 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine involves its binding to sigma-1 receptors, which are located in various regions of the brain. The activation of these receptors by 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to modulate various signaling pathways, leading to the regulation of neurotransmitter release, calcium homeostasis, and neuronal survival. The precise mechanism of action of 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine is still under investigation, and further studies are needed to elucidate its exact mode of action.
Biochemical and Physiological Effects:
1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to have various biochemical and physiological effects, particularly on the central nervous system. The compound has been shown to modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate. It has also been shown to regulate calcium homeostasis, which is essential for neuronal survival. In addition, 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine has been shown to have neuroprotective effects, which may be useful in the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine in lab experiments is its high affinity for sigma-1 receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. Another advantage is its high selectivity for sigma-1 receptors, which minimizes off-target effects. However, one of the limitations of using 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine. One area of interest is the development of more potent and selective sigma-1 receptor agonists, which may have therapeutic potential in various neurological disorders. Another area of interest is the investigation of the role of sigma-1 receptors in various physiological processes, including pain perception and immune function. Finally, further studies are needed to elucidate the precise mechanism of action of 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine, which may provide insights into the development of new drugs targeting sigma-1 receptors.
Wissenschaftliche Forschungsanwendungen
1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine has been used extensively in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for sigma-1 receptors, which are known to play a crucial role in various physiological and pathological processes. 1-[(4-isobutylphenyl)sulfonyl]-3,5-dimethylpiperidine has been used to study the role of sigma-1 receptors in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
IUPAC Name |
3,5-dimethyl-1-[4-(2-methylpropyl)phenyl]sulfonylpiperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO2S/c1-13(2)9-16-5-7-17(8-6-16)21(19,20)18-11-14(3)10-15(4)12-18/h5-8,13-15H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCBSLHJURCUNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)CC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dimethyl-1-{[4-(2-methylpropyl)phenyl]sulfonyl}piperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(4-(4-ethylphenyl)-5-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-4H-1,2,4-triazol-3-yl)pyridine](/img/structure/B4071621.png)
![N-{3-[(4-methyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-2-nitro-5-(1-piperidinyl)aniline](/img/structure/B4071627.png)
![1-(4-{2-[(3-chlorophenyl)amino]-2-oxoethoxy}phenyl)-N-isobutyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4071629.png)
![methyl 4-({2-[(4-methylphenyl)thio]propanoyl}amino)benzoate](/img/structure/B4071633.png)

![N-[1-(4-ethyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-4-methylbenzamide](/img/structure/B4071654.png)
![N-{2-[4-(3-Chloro-phenyl)-piperazin-1-yl]-2-oxo-ethyl}-N-(4-ethyl-phenyl)-benzenesulfonamide](/img/structure/B4071660.png)
![1-(3-methylbenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B4071666.png)
![2-amino-4-{2-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B4071672.png)

![1-(4-{2-[(4-bromo-2-methylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-N-propyl-3-pyrrolidinecarboxamide](/img/structure/B4071690.png)
![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-5-hydroxybenzoic acid](/img/structure/B4071699.png)
![1-(4-bromophenyl)-3-[(cyclohexylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4071711.png)
![N-allyl-1-(4-{2-[(2-ethylphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4071723.png)